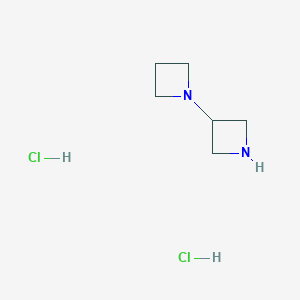1,3'-Biazetidine dihydrochloride
CAS No.: 928038-36-2
Cat. No.: VC7926684
Molecular Formula: C6H14Cl2N2
Molecular Weight: 185.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 928038-36-2 |
|---|---|
| Molecular Formula | C6H14Cl2N2 |
| Molecular Weight | 185.09 |
| IUPAC Name | 1-(azetidin-3-yl)azetidine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N2.2ClH/c1-2-8(3-1)6-4-7-5-6;;/h6-7H,1-5H2;2*1H |
| Standard InChI Key | YPPQGGNUBRKDAR-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C2CNC2.Cl.Cl |
| Canonical SMILES | C1CN(C1)C2CNC2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
1,3'-Biazetidine dihydrochloride belongs to the azetidine family, a class of four-membered saturated heterocycles containing one nitrogen atom. Its molecular formula, C₆H₁₂N₂·2HCl, reflects the dihydrochloride salt form of the base compound 1,3'-biazetidine (C₆H₁₂N₂) . The IUPAC name, 1-(azetidin-3-yl)azetidine dihydrochloride, denotes the connectivity between the two azetidine rings at their 3-position nitrogen atoms.
Table 1: Key identifiers of 1,3'-biazetidine dihydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 928038-36-2 | |
| Molecular Formula | C₆H₁₂N₂·2HCl | |
| Molar Mass | 185.097 g/mol | |
| IUPAC Name | 1-(azetidin-3-yl)azetidine dihydrochloride | |
| Density | 1.726–1.813 g/cm³ |
X-ray crystallography reveals a triclinic crystal system (space group P1̄) with two molecules per unit cell. The dihedral angle between the two triazole rings in related analogs averages 85.68°, minimizing steric strain and stabilizing the four-membered azetidine rings . This structural rigidity, combined with π–π stacking interactions (3.515 Å separation), contributes to its mechanical stability and energetic properties .
Synthesis and Purification Methods
The synthesis of 1,3'-biazetidine dihydrochloride involves multistep nucleophilic substitution reactions under controlled conditions. A representative protocol derived from polycyclic energetic material synthesis includes:
-
Nucleophilic Substitution: Reacting 3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT) with 3,3'-difluoroazetidine (DFAZ) hydrochloride in N,N-dimethylformamide (DMF) at 30°C for 24 hours .
-
Workup: Filtration, ethyl acetate extraction, and drying with anhydrous MgSO₄.
-
Purification: Column chromatography on silica gel, yielding 55–79% isolated product .
Table 2: Representative synthesis conditions
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment. The ¹H NMR spectrum in DMSO-d₆ shows characteristic azetidine proton resonances at δ 4.51–4.58 ppm, while ¹³C NMR confirms sp³-hybridized carbons at 64.00 ppm .
Physicochemical Properties
The compound exhibits a melting point of 194.0°C and a crystal density of 1.726 g/cm³ at 296 K . Fourier-transform infrared (FTIR) spectra reveal absorption bands at 2957 cm⁻¹ (C–H stretch) and 1578 cm⁻¹ (C=N stretch), consistent with azetidine and triazole functionalities .
Table 3: Spectroscopic and thermal data
| Property | Value | Source |
|---|---|---|
| Melting Point | 194.0°C | |
| FTIR Peaks | 2957, 1578, 1484 cm⁻¹ | |
| ¹H NMR (DMSO-d₆) | δ 4.51–4.58 ppm | |
| ¹³C NMR (DMSO-d₆) | δ 64.00, 116.88 ppm |
Crystallographic studies highlight intermolecular interactions that enhance stability. For example, π–π stacking between aromatic rings reduces sensitivity to mechanical stress, a property leveraged in energetic material design .
Biological Activities and Mechanism of Action
1,3'-Biazetidine dihydrochloride interacts with biological targets via hydrogen bonding and electrostatic interactions, facilitated by its nitrogen-rich structure. Preliminary studies suggest inhibition of enzymes involved in nucleotide metabolism and receptor tyrosine kinases, implicating potential anticancer applications .
Proposed Mechanism:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume